molecular formula C12H13NO3 B11883165 1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 813424-71-4

1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No.: B11883165
CAS No.: 813424-71-4
M. Wt: 219.24 g/mol
InChI Key: YAEWIBFSMOCWOU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Properties

CAS No.

813424-71-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1,3-dimethyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7-5-8-3-4-9(12(15)16)6-10(8)13(2)11(7)14/h3-4,6-7H,5H2,1-2H3,(H,15,16)

InChI Key

YAEWIBFSMOCWOU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)C(=O)O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline with a carboxylating agent. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.

    2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the dimethyl groups.

    Quinoline-7-carboxylic acid: Lacks the dimethyl and oxo groups.

Uniqueness

1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is unique due to the presence of both dimethyl and carboxylic acid groups, which confer distinct chemical and biological properties

Biological Activity

1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 813424-71-4) is an organic compound characterized by its unique tetrahydroquinoline structure. This compound has garnered attention due to its potential biological activities stemming from its structural features, which include a carboxylic acid and a keto group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. Its structure includes a fused bicyclic system that combines aromatic and aliphatic components, contributing to its chemical reactivity and biological interactions.

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on N-substituted derivatives of tetrahydroquinoline compounds demonstrated potent activity against HeLa and K562 cell lines with IC50 values as low as 0.071 μM . This suggests that this compound may also possess similar properties.

The mechanism of action for related compounds often involves the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells. For example, one derivative was shown to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization with an IC50 of 3.97 μM . Such mechanisms are critical for developing new antitumor agents targeting microtubules.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its biological activity. Studies involving protein-ligand interactions can reveal binding affinities and modes that contribute to its pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique features:

Compound NameMolecular FormulaUnique Features
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acidC10H9NO3Lacks methyl group at position 1
2-Oxoindoline-4-carboxylic acidC10H9NO3Contains an indole structure instead of quinoline
Methyl 2-oxoindoline-6-carboxylateC11H11NO3Methyl ester derivative
4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acidC10H9NO3Different position of the keto group
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylateC11H11NO3Methyl ester form

This table highlights variations in functional groups and structural arrangements that can significantly influence biological activity and chemical properties.

Antitumor Activity

In a notable case study involving tetrahydroquinoline derivatives similar to our compound of interest, researchers synthesized various analogs and evaluated their antiproliferative activities against multiple cancer cell lines. The most promising candidates exhibited significant growth inhibition and induced apoptosis through specific pathways targeting tubulin dynamics .

Neuroprotective Potential

Another area of investigation has focused on the neuroprotective potential of tetrahydroquinoline derivatives. Compounds exhibiting similar structures have been studied for their ability to inhibit catechol-O-methyltransferase (COMT), which is relevant in treating neurodegenerative diseases like Parkinson's disease . This suggests that this compound may also hold therapeutic promise in this domain.

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